

Dibromomethane molecular structure and bonding

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Compound of Interest

Compound Name: Dibromomethane

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An In-depth Technical Guide to the Molecular Structure and Bonding of **Dibromomethane**

Introduction

Dibromomethane (CH_2Br_2), also known as methylene bromide, is a dihalogenated methane derivative with significant applications as a solvent and a reagent in organic synthesis.[1][2] Its chemical behavior and utility are fundamentally governed by its molecular structure, the nature of its covalent bonds, and its overall polarity. This technical guide provides a comprehensive analysis of the molecular geometry, bonding characteristics, and key physicochemical properties of **dibromomethane**, supported by experimental data.

Molecular Structure and Geometry

The molecular structure of **dibromomethane** consists of a central carbon atom covalently bonded to two hydrogen atoms and two bromine atoms.[3] The arrangement of these four atoms around the central carbon results in a tetrahedral molecular geometry.[3][4] This geometry is a consequence of the repulsion between the four bonding electron pairs, which arrange themselves to be as far apart as possible, consistent with VSEPR (Valence Shell Electron Pair Repulsion) theory.

The precise bond lengths and angles have been determined experimentally, providing a detailed picture of the molecule's spatial configuration. While approximating a perfect tetrahedron (109.5° angles), the different sizes and electronegativities of the hydrogen and bromine substituents cause slight distortions in the bond angles.[5]

Data Presentation: Molecular Geometry

The experimentally determined geometric parameters for **dibromomethane** are summarized in the table below.

Parameter	Value	Experimental Method
Bond Lengths		
C-Br	1.925 Å	Microwave Spectroscopy
C-H	1.079 Å	Microwave Spectroscopy
Bond Angles		
Br-C-Br	112.9°	Microwave Spectroscopy
H-C-H	110.9°	Microwave Spectroscopy
H-C-Br	108.3°	Microwave Spectroscopy

Table 1: Experimentally determined bond lengths and angles for **dibromomethane**.

Covalent Bonding and Hybridization

The bonding in **dibromomethane** can be understood through the lens of valence bond theory. The central carbon atom undergoes sp^3 hybridization. The one 2s and three 2p atomic orbitals of carbon combine to form four equivalent sp^3 hybrid orbitals, which are directed towards the vertices of a tetrahedron.^[4]

Each of these sp^3 hybrid orbitals on the carbon atom forms a sigma (σ) bond through head-on overlap with an orbital from the substituent atoms:

- C-H Bonds: Overlap between a carbon sp^3 orbital and a hydrogen 1s orbital.
- C-Br Bonds: Overlap between a carbon sp^3 orbital and a bromine 4p orbital.

Bond Polarity

The polarity of the individual covalent bonds is determined by the difference in electronegativity between the bonded atoms. The electronegativity values on the Pauling scale are: Carbon

(2.55), Hydrogen (2.20), and Bromine (2.96).[3]

Bond	Electronegativity Difference (ΔEN)	Polarity
C-Br	$2.96 - 2.55 = 0.41$	Polar Covalent
C-H	$2.55 - 2.20 = 0.35$	Minimally Polar Covalent

Table 2: Electronegativity differences and resulting bond polarities in **dibromomethane**.[\[3\]](#)

The C-Br bond is significantly polar, with the electron density shifted towards the more electronegative bromine atom, creating a partial negative charge (δ^-) on bromine and a partial positive charge (δ^+) on carbon.[\[6\]](#) The C-H bond is also polar, but to a lesser extent, with electron density slightly shifted towards the carbon atom.

Molecular Polarity and Dipole Moment

While the individual C-Br and C-H bonds are polar, the overall polarity of the molecule depends on its three-dimensional geometry. In **dibromomethane**, the tetrahedral arrangement of the polar bonds is asymmetrical.[\[3\]](#) The individual bond dipoles of the two C-Br bonds and the two C-H bonds do not cancel each other out. This results in a net molecular dipole moment, making **dibromomethane** a polar molecule.[\[6\]](#)[\[7\]](#) The resultant dipole moment vector is directed towards the more electronegative bromine atoms.[\[7\]](#)

Data Presentation: Dipole Moment

Physical State	Dipole Moment (Debye)
Gas	1.43 D
Liquid (20 °C)	1.85 D

Table 3: Experimentally determined dipole moment of **dibromomethane**.[\[8\]](#)

Vibrational Spectroscopy

Vibrational spectroscopy provides insight into the bonding and structure of a molecule by probing its vibrational modes. The number of fundamental vibrational modes for a non-linear molecule like **dibromomethane** (N=5 atoms) is given by $3N-6$, resulting in 9 fundamental modes. These modes correspond to different types of bond stretching and bending.

Data Presentation: Vibrational Frequencies

The experimentally observed fundamental vibrational frequencies for **dibromomethane** are listed below.

Mode	Symmetry	Frequency (cm ⁻¹)	Description
1	A ₁	3009	CH ₂ symmetric stretch
2	A ₁	1382	CH ₂ scissoring
3	A ₁	588	CBr ₂ symmetric stretch
4	A ₁	169	CBr ₂ scissoring
5	A ₂	1095	CH ₂ twisting
6	B ₁	3073	CH ₂ asymmetric stretch
7	B ₁	812	CH ₂ rocking
8	B ₂	1195	CH ₂ wagging
9	B ₂	653	CBr ₂ asymmetric stretch

Table 4: Fundamental vibrational frequencies of **dibromomethane**.

Experimental Protocols

Microwave Spectroscopy for Geometric Parameter Determination

The determination of precise bond lengths and angles for gas-phase molecules like **dibromomethane** is typically achieved using microwave spectroscopy.

Methodology:

- **Sample Preparation:** A gaseous sample of **dibromomethane** is introduced into a waveguide sample cell under low pressure.
- **Microwave Irradiation:** The sample is irradiated with microwave radiation of continuously varying frequency.
- **Absorption Detection:** Molecules absorb microwave radiation at specific frequencies corresponding to transitions between quantized rotational energy levels. A detector measures the intensity of the transmitted radiation to identify these absorption frequencies.
- **Spectral Analysis:** The rotational spectrum consists of a series of absorption lines. The spacing between these lines is related to the molecule's moments of inertia.
- **Structure Determination:** By analyzing the spectra of different isotopic species of the molecule (e.g., substituting ^{12}C with ^{13}C), the moments of inertia can be determined with high precision. From these moments of inertia, a detailed and accurate molecular geometry, including bond lengths and angles, can be calculated.^[9]

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational modes of **dibromomethane** are determined using Infrared (IR) and Raman spectroscopy. These two techniques are complementary as they are governed by different selection rules.^[10]

Infrared (IR) Spectroscopy Methodology:

- **Sample Preparation:** The **dibromomethane** sample (liquid or gas) is placed in a cell with windows transparent to IR radiation (e.g., NaCl or KBr plates).
- **IR Irradiation:** A beam of polychromatic infrared light is passed through the sample.

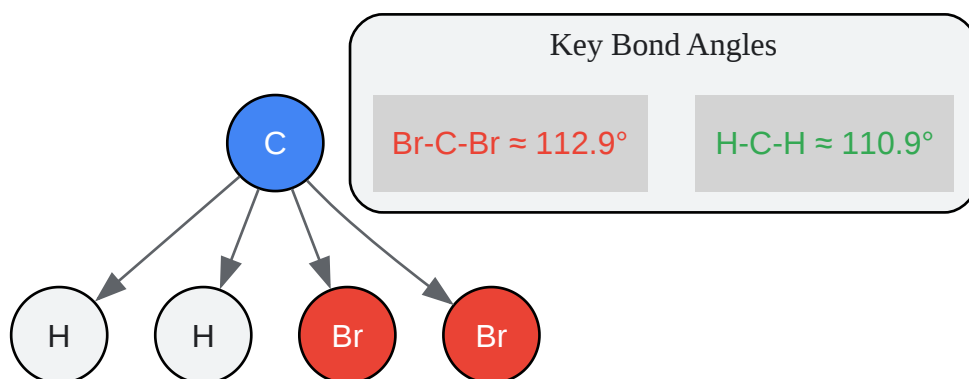
- **Detection and Analysis:** A detector measures the amount of light transmitted at each frequency. When the frequency of the IR radiation matches the frequency of a molecular vibration that causes a change in the molecule's dipole moment, the radiation is absorbed. [10] The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber), where absorption peaks correspond to the active vibrational modes.

Raman Spectroscopy Methodology:

- **Sample Preparation:** A liquid sample of **dibromomethane** is held in a glass capillary tube. [11]
- **Monochromatic Irradiation:** The sample is irradiated with a high-intensity monochromatic light source, typically a laser (e.g., a 532 nm Nd:YAG laser). [11]
- **Scattered Light Collection:** The light scattered by the sample is collected, usually at a 90° angle to the incident beam, and passed into a spectrometer.
- **Spectral Analysis:** Most of the scattered light has the same frequency as the incident laser light (Rayleigh scattering). However, a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts, known as Raman shifts, correspond to the vibrational frequencies of the molecule. A vibration is Raman-active if it causes a change in the polarizability of the molecule. [10] The Raman spectrum is a plot of intensity versus the Raman shift (in cm^{-1}).

Visualization of Molecular Structure

The following diagram illustrates the tetrahedral geometry and bonding of the **dibromomethane** molecule.



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Caption: Molecular structure of **dibromomethane** (CH_2Br_2).

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